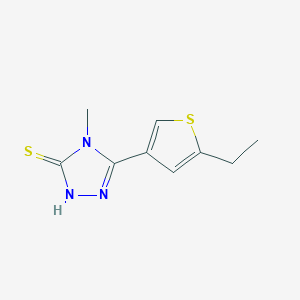

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is a topic of interest due to their potential biological activities. In the provided studies, different synthetic routes and starting materials are used to create various triazole compounds. For instance, one study describes the cyclization of potassium dithiocarbazinate with hydrazine hydrate to produce a basic nucleus, which is then condensed with benzaldehyde to form a Schiff base triazole derivative . Another study reports the synthesis of a novel compound by reacting a triazole thione with 2-(2,4-dichlorophenoxy)acetyl chloride, resulting in a crystal structure characterized by X-ray diffraction . These methods highlight the versatility of synthetic approaches for triazole derivatives.

Molecular Structure Analysis

The molecular structures of triazole derivatives are characterized using various techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a triazole derivative synthesized in one study is described as belonging to the triclinic system with specific dihedral angles between the triazole ring and substituted benzene rings . Another study uses quantum chemical calculations to predict the molecular geometry and vibrational frequencies of a triazole compound, which are found to be in good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of triazole derivatives is explored through their ability to undergo further chemical transformations. For instance, the synthesized Schiff base triazole derivative could potentially be used in further condensation reactions due to the presence of an amino group . Additionally, the study of S-substituted derivatives of triazole thiones involves reactions with various halides and halogen-containing compounds, demonstrating the triazole ring's nucleophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are investigated to understand their potential applications. The study of a triazole derivative's energy profile in different solvent media using density functional theory (DFT) calculations provides insight into its conformational flexibility and energetic behavior . The antioxidant activity of S-substituted triazole derivatives is also assessed, with one compound showing significant free radical scavenging activity . These properties are crucial for the development of triazole-based drugs.

科学研究应用

Synthesis and Biological Potential

The synthesis of heterocyclic compounds, particularly those involving 1,2,4-triazole, is a significant area of interest due to their potential in creating new drugs with a broad spectrum of action. A study by Hotsulia and Fedotov (2019) focused on optimizing the synthesis conditions and investigating the properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. The process involved several stages, starting from ethyl 5-methyl-1H-pyrazole-3-carboxylate and proceeding through various chemical reactions to obtain the final compounds. The structures of these compounds were confirmed using several analytical methods, and their properties were investigated, suggesting their potential for a wide range of biological activities Hotsulia & Fedotov, 2019.

Pharmacokinetic Parameters and Bioavailability

In another study, Ohloblina, Bushuieva, and Parchenko (2022) examined the introduction of new domestic medicines into medical and veterinary practice, emphasizing the importance of 1,2,4-triazole derivatives. The research highlighted the wide spectrum of biological activity of specific 1,2,4-triazole derivatives and noted the necessity for further research to understand their properties and potential applications in treating fungal diseases Ohloblina, Bushuieva, & Parchenko, 2022.

Antimicrobial Activities and Pharmaceutical Applications

Antimicrobial Activity Studies

Bayrak et al. (2009) conducted research on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that most of the synthesized compounds showed good or moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents Bayrak et al., 2009.

Antioxidant and Analgesic Activities

Another study by Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. The synthesized compounds were screened for their analgesic and antioxidant activities, revealing significant properties in both domains. This study indicates the potential of these compounds in developing new pharmaceutical agents with analgesic and antioxidant effects Karrouchi et al., 2016.

未来方向

属性

IUPAC Name |

3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRWERUYDGXLLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404720 |

Source

|

| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588674-76-4 |

Source

|

| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)